molecular formula C17H25FN2O4 B13903417 tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate

tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate

Cat. No.: B13903417
M. Wt: 340.4 g/mol
InChI Key: VQZWKVHSXLKVFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate typically involves multiple steps, starting with the preparation of the core phenyl structureCommon reagents used in these reactions include tert-butyl chloroformate, amines, and fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as recrystallization and chromatography to remove impurities and achieve the desired chemical specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules .

Medicine

Its unique chemical properties allow for the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(4-amino-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate: Lacks the fluoro group, resulting in different reactivity and applications.

    tert-butyl N-(4-amino-5-fluoro-phenyl)-N-tert-butoxycarbonyl-carbamate:

Uniqueness

Tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate is unique due to the presence of both fluoro and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, offering advantages over similar compounds in terms of versatility and functionality .

Properties

Molecular Formula

C17H25FN2O4

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H25FN2O4/c1-10-8-12(19)11(18)9-13(10)20(14(21)23-16(2,3)4)15(22)24-17(5,6)7/h8-9H,19H2,1-7H3

InChI Key

VQZWKVHSXLKVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)N

Origin of Product

United States

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